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molecular formula C15H19NO3 B8642440 benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate

benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate

Cat. No. B8642440
M. Wt: 261.32 g/mol
InChI Key: DMPSTULCHCLYOO-UHFFFAOYSA-N
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Patent
US09339510B2

Procedure details

To a solution of benzyl 3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate (110.00 mg, 420.94 umol, 1.00 Eq) in MeOH (10 mL) was added Pd—C under N2. The suspension was degassed under vacuum and purged with H2 several times. The mixture was stirred under H2 at 25° C. for 4 hr. TLC showed the starting material was consumed completely. The reaction mixture was filtered and the filter was concentrated to give 5-azabicyclo[5.1.0]octan-3-ol (37.00 mg, 290.93 umol, 69.11% yield) as colorless oil.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7][CH:6]2[CH:4]([CH2:5]2)[CH2:3]1>CO.[Pd]>[CH:4]12[CH2:5][CH:6]1[CH2:7][NH:8][CH2:9][CH:2]([OH:1])[CH2:3]2

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
OC1CC2CC2CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 at 25° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with H2 several times
CUSTOM
Type
CUSTOM
Details
was consumed completely
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filter was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12CC(CNCC2C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 290.93 μmol
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 69.11%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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